3-(4-oxoquinazolin-3(4H)-yl)-N-[6-([1,2,4]triazolo[4,3-a]pyridin-3-yl)hexyl]propanamide
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Overview
Description
3-[4-OXO-3(4H)-QUINAZOLINYL]-N-(6-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLHEXYL)PROPANAMIDE is a complex organic compound that features both quinazolinone and triazolopyridine moieties. These structural motifs are known for their significant biological activities, making this compound a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-OXO-3(4H)-QUINAZOLINYL]-N-(6-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLHEXYL)PROPANAMIDE typically involves multi-step organic reactions. The quinazolinone moiety can be synthesized via the cyclization of anthranilic acid derivatives with formamide or its equivalents. The triazolopyridine moiety is often prepared through the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[4-OXO-3(4H)-QUINAZOLINYL]-N-(6-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLHEXYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The quinazolinone moiety can be oxidized to form quinazoline derivatives.
Reduction: The triazolopyridine moiety can be reduced under hydrogenation conditions.
Substitution: Both moieties can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinazolinone moiety can yield quinazoline derivatives, while reduction of the triazolopyridine moiety can yield dihydro derivatives .
Scientific Research Applications
3-[4-OXO-3(4H)-QUINAZOLINYL]-N-(6-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLHEXYL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-OXO-3(4H)-QUINAZOLINYL]-N-(6-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLHEXYL)PROPANAMIDE involves its interaction with specific molecular targets. The quinazolinone moiety is known to inhibit certain enzymes by binding to their active sites, while the triazolopyridine moiety can interact with nucleic acids and proteins, disrupting their normal functions.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Such as 4-quinazolinone, which also exhibits enzyme inhibitory activity.
Triazolopyridine Derivatives: Such as 1,2,4-triazolo[4,3-a]pyridine, known for its antimicrobial properties.
Uniqueness
What sets 3-[4-OXO-3(4H)-QUINAZOLINYL]-N-(6-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLHEXYL)PROPANAMIDE apart is its dual functionality, combining the properties of both quinazolinone and triazolopyridine moieties. This unique combination enhances its potential as a multi-target therapeutic agent.
Properties
Molecular Formula |
C23H26N6O2 |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-[6-([1,2,4]triazolo[4,3-a]pyridin-3-yl)hexyl]propanamide |
InChI |
InChI=1S/C23H26N6O2/c30-22(13-16-28-17-25-19-10-5-4-9-18(19)23(28)31)24-14-7-2-1-3-11-20-26-27-21-12-6-8-15-29(20)21/h4-6,8-10,12,15,17H,1-3,7,11,13-14,16H2,(H,24,30) |
InChI Key |
VUHLVIMSXHLCAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCCCCCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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